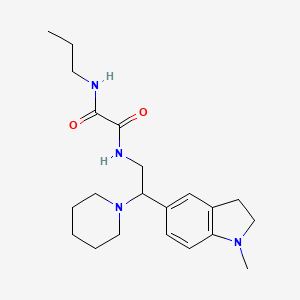
1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, commonly known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazines. It is a potent serotonin receptor agonist and has been extensively studied for its potential applications in scientific research.
科学研究应用
TCB-2 has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the serotonin system in the brain and its role in various physiological and pathological conditions. TCB-2 has been shown to have high affinity and selectivity for 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.
作用机制
TCB-2 acts as a potent agonist at 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system. Activation of these receptors by TCB-2 leads to the activation of downstream signaling pathways, which ultimately results in the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
TCB-2 has been shown to induce a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which are neurotransmitters that are involved in the regulation of mood, cognition, and behavior. TCB-2 has also been shown to induce changes in brain activity and connectivity, as measured by functional magnetic resonance imaging (fMRI).
实验室实验的优点和局限性
One of the advantages of TCB-2 is its high selectivity and potency for 5-HT2A and 5-HT2C receptors, which makes it a valuable tool for studying the serotonin system in the brain. However, one limitation of TCB-2 is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
未来方向
There are several future directions for research on TCB-2. One area of interest is the role of TCB-2 in the regulation of mood and emotion, as well as its potential therapeutic applications in the treatment of mood disorders such as depression and anxiety. Another area of interest is the use of TCB-2 as a tool to study the neural mechanisms underlying altered states of consciousness, such as those induced by psychedelic drugs. Additionally, further research is needed to elucidate the long-term effects of TCB-2 on brain function and behavior.
合成方法
The synthesis of TCB-2 involves the reaction of 1-(3-chlorophenyl)piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields TCB-2 as a white crystalline powder with a high purity level.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-7-8-19(16(3)15(14)2)25(23,24)22-11-9-21(10-12-22)18-6-4-5-17(20)13-18/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKSYUVYCHXZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

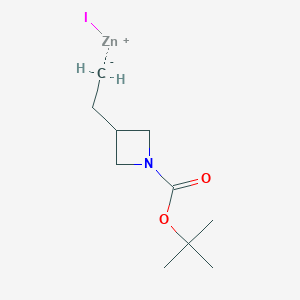
![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)
![Methyl (E)-4-[4-[[(1-methylpyrazole-4-carbonyl)amino]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2535856.png)
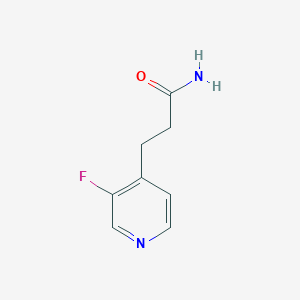
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)
![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2535864.png)
![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)
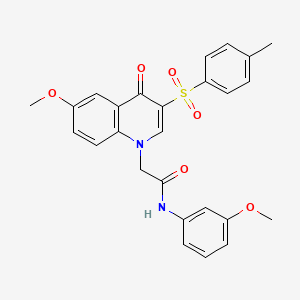
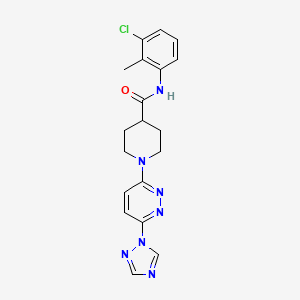
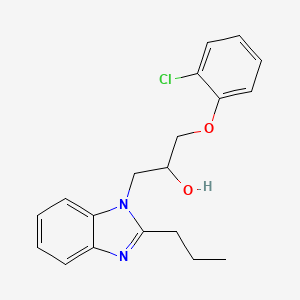
![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)
